molecular formula C7H12FNO2 B6337734 Methyl 5-fluoropiperidine-3-carboxylate CAS No. 1241725-62-1

Methyl 5-fluoropiperidine-3-carboxylate

Cat. No.: B6337734
CAS No.: 1241725-62-1
M. Wt: 161.17 g/mol
InChI Key: JZZXXYACSDVNCG-UHFFFAOYSA-N
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Description

Methyl 5-fluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C7H12FNO2. It has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a fluorine atom, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoropiperidine-3-carboxylate typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and catalysts .

Major Products Formed

The major products formed from these reactions include various fluorinated piperidine derivatives, carboxylic acids, and substituted piperidines. These products have diverse applications in pharmaceuticals and chemical research .

Scientific Research Applications

Methyl 5-fluoropiperidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-fluoropiperidine-3-carboxylate include:

  • Methyl 4-fluoropiperidine-3-carboxylate
  • Methyl 5-chloropiperidine-3-carboxylate
  • Methyl 5-bromopiperidine-3-carboxylate

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 5-fluoropiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZXXYACSDVNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-fluoropiperidine-3-carboxylate
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